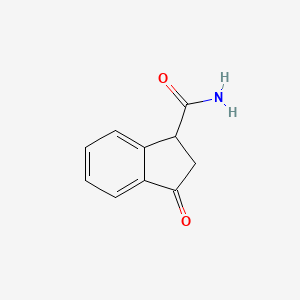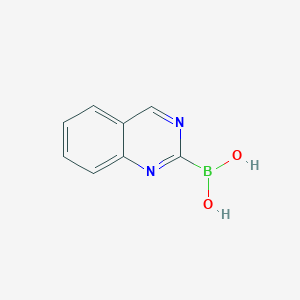
Quinazolin-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-2-ylboronic acid is a boronic acid derivative that features a quinazoline ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the field of medicinal chemistry. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylboronic acid typically involves the formation of the quinazoline ring followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of a quinazoline derivative with a boronic acid or boronate ester under mild conditions. This reaction is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Quinazolin-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The quinazoline ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Common solvents include ethanol, toluene, and dimethyl sulfoxide (DMSO).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学的研究の応用
Quinazolin-2-ylboronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active quinazoline derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of luminescent materials and bioimaging agents.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules through various coupling reactions.
作用機序
The mechanism of action of quinazolin-2-ylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the boronic acid group.
Quinazolinone: A derivative with a carbonyl group at the 4-position of the quinazoline ring.
Phenylboronic Acid: A simpler boronic acid derivative without the quinazoline ring.
Uniqueness
Quinazolin-2-ylboronic acid is unique due to the presence of both the quinazoline ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry .
特性
分子式 |
C8H7BN2O2 |
|---|---|
分子量 |
173.97 g/mol |
IUPAC名 |
quinazolin-2-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5,12-13H |
InChIキー |
VPKYGCUWQKGESG-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC2=CC=CC=C2C=N1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


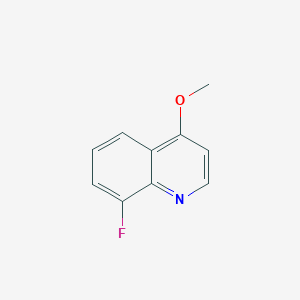
![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)

![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)

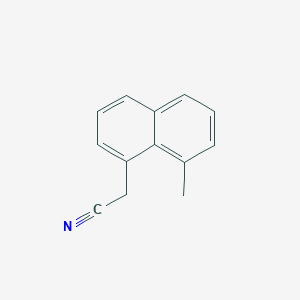

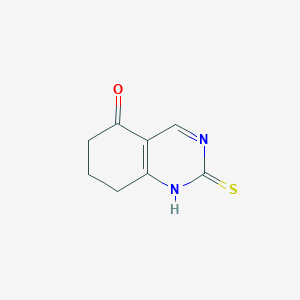

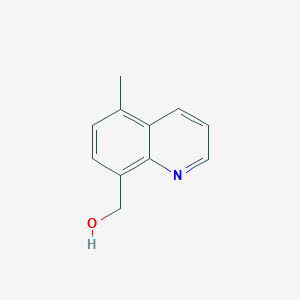
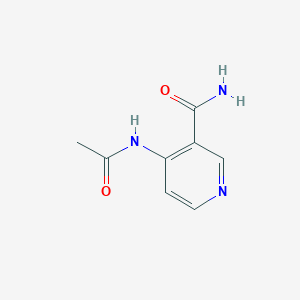
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
